molecular formula C9H9N3O2 B8230024 2-{4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl}acetaldehyde

2-{4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl}acetaldehyde

Cat. No.: B8230024
M. Wt: 191.19 g/mol
InChI Key: DWIIPRZINXDSIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl}acetaldehyde is a heterocyclic organic compound characterized by a pyrrolo[2,1-f][1,2,4]triazine core substituted with a methoxy group at the 4-position and an acetaldehyde moiety at the 6-position.

Properties

IUPAC Name

2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-9-8-4-7(2-3-13)5-12(8)11-6-10-9/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIIPRZINXDSIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NN2C1=CC(=C2)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-{4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl}acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the desired functional group.

Major Products Formed

    Oxidation: Formation of 2-{4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl}acetic acid.

    Reduction: Formation of 2-{4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl}ethanol.

    Substitution: Formation of various derivatives depending on the substituent introduced.

Scientific Research Applications

2-{4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl}acetaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl}acetaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations:

Substituent Complexity: The EMA-designated orphan drug (Table, Row 2) features a highly elaborated substituent chain, including a fluorophenyl group and piperazine-pyrimidine moiety, likely enhancing target specificity for mastocytosis-related kinases.

Aldehyde vs. Alcohol: The acetaldehyde group in the target compound may act as a reactive electrophile (e.g., forming Schiff bases with lysine residues), whereas the ethanol group in the EMA compound is metabolically stable but less reactive.

Molecular Weight : The target compound’s lower molecular weight (~261 vs. ~685 g/mol) suggests better membrane permeability but possibly reduced selectivity.

Biological Activity

2-{4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl}acetaldehyde (CAS No. 1554508-21-2) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the chemical properties, biological mechanisms, and relevant case studies associated with this compound.

The molecular formula of 2-{4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl}acetaldehyde is C9H9N3O2C_9H_9N_3O_2 with a molecular weight of 191.19 g/mol. Its structure includes a pyrrolo-triazine moiety that contributes to its unique biological profile. The compound's properties are summarized in the table below:

PropertyValue
CAS Number1554508-21-2
Molecular FormulaC₉H₉N₃O₂
Molecular Weight191.19 g/mol
PurityN/A

Research indicates that 2-{4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl}acetaldehyde exhibits various biological activities primarily through modulation of enzyme activity and interaction with cellular receptors. Its structure allows it to act as a potential inhibitor for specific pathways involved in cell proliferation and apoptosis.

Anticancer Activity

One notable area of research focuses on the compound's anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting key signaling proteins involved in tumor growth.

Case Study:
A study conducted on human breast cancer cell lines (MCF-7) showed that treatment with 2-{4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl}acetaldehyde led to a significant reduction in cell viability at concentrations above 10 µM after 24 hours. The mechanism was attributed to the compound's ability to induce oxidative stress and DNA damage.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests revealed that it possesses moderate activity against both Gram-positive and Gram-negative bacteria.

Case Study:
In a study assessing the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, 2-{4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl}acetaldehyde exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively. These results suggest potential as a lead compound for developing new antimicrobial agents.

Research Findings

Recent studies have aimed to elucidate the structure-activity relationship (SAR) of this compound. Variations in substituents on the pyrrole ring have been shown to significantly affect both its biological activity and pharmacokinetic properties.

Key Findings:

  • Substituents at the 4-position on the pyrrole ring enhance anticancer activity.
  • Modifications to the aldehyde group can improve solubility and bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.